9-Oxoageraphorone

説明

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 9-Oxoageraphorone typically involves multiple steps of silica gel column chromatography and thin-layer chromatography . These methods are coupled with nuclear magnetic resonance (NMR) techniques to separate and identify the active ingredients from the petroleum ether extract of Eupatorium adenophorum .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally extracted from the leaves of Eupatorium adenophorum using organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extract is then purified using chromatographic techniques to obtain the desired compound.

化学反応の分析

Types of Reactions: 9-Oxoageraphorone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Biological Activities

9-Oxoageraphorone exhibits several biological activities that make it a subject of interest in scientific research. Notably, it has been studied for its hepatotoxicity , anti-inflammatory properties , and potential therapeutic effects .

Hepatotoxicity

Research indicates that this compound can induce liver damage in animal models. A study conducted by Bhardwaj et al. (2001) demonstrated that this compound caused cholestasis and hepatotoxicity in rats, leading to significant liver inflammation and damage. The mechanisms involved include the activation of epidermal growth factor receptors (EGFR) and subsequent signaling pathways that contribute to liver injury .

| Study Reference | Findings |

|---|---|

| Bhardwaj et al. (2001) | Induced hepatotoxicity in rats; activation of EGFR signaling pathways. |

| Oelrichs et al. (1995) | Isolated hepatotoxic compounds from Eupatorium adenophorum, including this compound. |

Anti-Inflammatory Properties

In addition to its hepatotoxic effects, this compound has shown potential anti-inflammatory properties. It has been observed to modulate immune responses and reduce inflammation in various experimental models, suggesting its utility in treating inflammatory diseases .

Environmental Applications

The ecological impact of Ageratina adenophora, the source of this compound, has also been explored. The compound's role in disrupting local ecosystems highlights the need for understanding its environmental implications.

Invasive Species Management

Eupatorium adenophorum is considered an invasive species in several regions, and the study of this compound contributes to understanding its ecological dynamics. Research on the plant's allelopathic effects indicates that it may inhibit the growth of native flora, thus affecting biodiversity .

Case Study 1: Hepatotoxicity Assessment

A study by Bhardwaj et al. (2001) focused on assessing the hepatotoxic effects of this compound in rats. The researchers administered varying doses of the compound and monitored liver function through biochemical assays and histopathological examinations. The findings revealed dose-dependent liver damage characterized by increased serum transaminases and histological alterations such as necrosis.

Case Study 2: Ecological Impact Analysis

Research conducted on the invasive nature of Ageratina adenophora included an analysis of this compound's role in allelopathy. The study assessed how extracts containing this compound affected seed germination and growth rates of native plant species, providing insights into management strategies for invasive species .

作用機序

The mechanism of action of 9-Oxoageraphorone involves its interaction with the cell walls of fungi and bacteria . The compound causes fungal cell wall shrinkage, loss of conidia, and formation of short branches in fungi such as Fusarium oxysporum and Fusarium proliferatum . In bacteria, it exhibits moderate bactericidal activity by disrupting cell wall integrity . These effects are primarily due to the compound’s ability to interfere with the synthesis and maintenance of cell wall components.

類似化合物との比較

- 9-Oxo-10,11-dehydro-agerophorone

- 2-deoxo-2-(acetyloxy)-9-Oxoageraphorone

- 9β-hydroxy-ageraphorone

Comparison: 9-Oxoageraphorone is unique due to its strong antimicrobial and insecticidal properties . While similar compounds like 9-Oxo-10,11-dehydro-agerophorone and 2-deoxo-2-(acetyloxy)-9-Oxoageraphorone also exhibit biological activities, this compound stands out for its potent toxicity against a wide range of fungi and bacteria . Additionally, its ability to disrupt fungal cell wall integrity makes it a promising candidate for developing new antifungal agents .

生物活性

9-Oxoageraphorone is a cadinene sesquiterpene derived from the plant Eupatorium adenophorum, commonly known as Crofton weed. This compound has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and insecticidal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

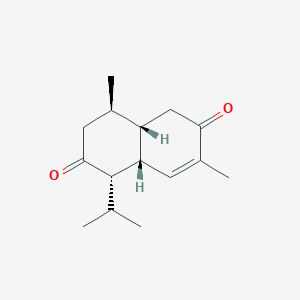

Chemical Structure and Properties

This compound is characterized by its unique sesquiterpene structure, which contributes to its biological activities. The compound is often isolated through chromatographic techniques from plant extracts, particularly from the leaves of Eupatorium adenophorum.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluating its efficacy against soil-borne pathogens found that:

- Inhibition Zones : The compound showed notable inhibition against several fungal species.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged between 50 to 200 µg/mL depending on the pathogen tested, indicating a moderate level of antimicrobial activity.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 15 | 100 |

| Rhizoctonia solani | 12 | 150 |

| Botrytis cinerea | 10 | 200 |

Antitumor Activity

The antitumor potential of this compound has been explored in various in vitro studies. It has shown effectiveness against several cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- HepG2 (liver cancer)

In these studies, the compound displayed cytotoxic effects characterized by:

- IC50 Values : The IC50 values ranged from 25 to 45 µM across different cell lines, suggesting potent antitumor activity.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 34.5 ± 3.2 |

| HeLa | 28.7 ± 2.5 |

| HepG2 | 41.3 ± 4.1 |

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties. Studies indicate that it possesses strong acaricidal activity against pests such as P. cuniculi.

- Efficacy : The compound demonstrated high insecticidal effects with an LC50 value of approximately 20 µg/mL against target insect species.

Table 3: Insecticidal Activity of this compound

| Insect Species | LC50 (µg/mL) |

|---|---|

| P. cuniculi | 20 |

| Aedes aegypti | 25 |

| Culex pipiens | 30 |

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

- Cell Cycle Arrest : Induction of apoptosis in cancer cells.

- Enzyme Inhibition : Blocking key enzymes involved in microbial metabolism.

- Neurotoxic Effects : Disruption of neural pathways in insect pests.

Case Studies and Research Findings

Several case studies have documented the isolation and biological evaluation of this compound:

- Antimicrobial Efficacy : A study published in ResearchGate focused on the compound's effectiveness against soil-borne pathogens, highlighting its potential as a natural pesticide in agriculture .

- Antitumor Activity : Another study reported significant antitumor effects in vitro, suggesting further exploration for therapeutic applications .

- Insecticide Development : Research indicates that formulations containing this compound could serve as eco-friendly alternatives to synthetic pesticides .

特性

IUPAC Name |

(1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3/t9-,11+,12+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTPLKRCZNTUMR-ZFVXVEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019936 | |

| Record name | 9-Oxoageraphorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105181-06-4 | |

| Record name | 9-Oxoageraphorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Has 9-Oxoageraphorone demonstrated any toxicity?

A2: While this compound itself hasn't been extensively studied for toxicity, research on cadinene sesquiterpenes from Eupatorium adenophora, including a closely related compound 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, revealed potential toxicity in mice. [] This highlights the need for further investigation into the safety profile of this compound.

Q2: What are the structural characteristics of this compound?

A3: Although the provided research papers don't explicitly state the molecular formula and weight of this compound, they mention the use of extensive NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation. [] Detailed spectroscopic data, including 1D and 2D NMR, were crucial in determining its structure as a cadinene derivative.

Q3: What analytical techniques have been used to characterize and quantify this compound?

A5: While not explicitly stated for this compound, the research indicates the utilization of various chromatographic techniques, including column chromatography, for the isolation and purification of compounds from Ageratina adenophora. [] Additionally, the use of spectroscopic methods like NMR is highlighted for structural characterization. [] These techniques are likely employed for the analysis and quantification of this compound as well.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。